(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one

Description

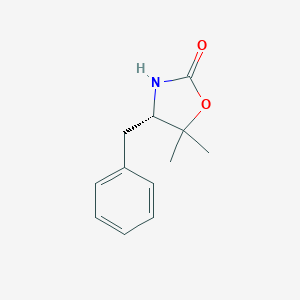

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-benzyl-5,5-dimethyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-12(2)10(13-11(14)15-12)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEGFEJKONZGOH-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(=O)O1)CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](NC(=O)O1)CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448416 | |

| Record name | (4S)-4-Benzyl-5,5-dimethyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168297-85-6 | |

| Record name | (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168297-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-4-Benzyl-5,5-dimethyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-4-Benzyl-5,5-dimethyl-2-oxazolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one structure and properties

An In-depth Technical Guide to (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern organic synthesis. Chiral auxiliaries are powerful tools for achieving this control, and among them, the Evans-type oxazolidinones have been particularly influential. This whitepaper provides a detailed examination of a second-generation chiral auxiliary, this compound, often referred to as a "SuperQuat" auxiliary. We will explore its structure, physicochemical properties, and its application in asymmetric synthesis, supported by experimental data and protocols.

Core Structure and Physicochemical Properties

This compound is a derivative of the widely used (S)-4-benzyloxazolidin-2-one. The key structural modification is the introduction of a gem-dimethyl group at the C5 position of the oxazolidinone ring. This substitution has profound implications for its efficacy as a chiral auxiliary.

The incorporation of the gem-dimethyl group serves two primary functions[1]:

-

Conformational Rigidity : It introduces a conformational bias that forces the C4-substituent (the benzyl group) to orient itself towards the N-acyl fragment. This enhanced steric hindrance provides superior facial shielding of the enolate, leading to higher diastereoselectivity in reactions.

-

Enhanced Cleavage and Recyclability : The steric bulk around the endocyclic carbonyl group hinders unwanted nucleophilic attack at this position. This makes the auxiliary more robust and facilitates its removal and recovery under milder conditions compared to traditional Evans auxiliaries.

// Atom nodes N1 [label="N", fontcolor="#202124"]; C2 [label="C", fontcolor="#202124"]; O3 [label="O", fontcolor="#202124"]; C4 [label="C", fontcolor="#202124"]; C5 [label="C", fontcolor="#202124"]; O6 [label="O", fontcolor="#202124"]; C7 [label="C", fontcolor="#202124"]; C8 [label="C", fontcolor="#202124"]; C9 [label="C", fontcolor="#202124"]; H4 [label="H", fontcolor="#202124"]; C_Me1 [label="CH₃", fontcolor="#202124"]; C_Me2 [label="CH₃", fontcolor="#202124"]; O_keto [label="O", fontcolor="#202124"]; H_N [label="H", fontcolor="#202124"];

// Phenyl group C_Ph1 [label="C", fontcolor="#202124"]; C_Ph2 [label="CH", fontcolor="#202124"]; C_Ph3 [label="CH", fontcolor="#202124"]; C_Ph4 [label="CH", fontcolor="#202124"]; C_Ph5 [label="CH", fontcolor="#202124"]; C_Ph6 [label="CH", fontcolor="#202124"];

// Invisible nodes for positioning node [shape=point, width=0]; p1; p2; p3; p4; p5; p6; p7; p8; p9; p10; p11; p12; p13; p14; p15; p16; p17;

// Layout structure {rank=same; C5; p1; p2; C4} {rank=same; O3; p3; p4; N1} {rank=same; C2}

// Ring bonds C5 -- O3; O3 -- C2; C2 -- N1; N1 -- C4; C4 -- C5;

// Substituents C5 -- C_Me1 [pos="c,c 1.5,1.5"]; C5 -- C_Me2 [pos="c,c 1.5,-1.5"]; C4 -- H4 [pos="c,c -1.5,1.5"]; C4 -- C7 [pos="c,c -1.5,-1.5"]; C2 -- O_keto [len=1.5]; N1 -- H_N [pos="c,c 1.5,1.5"];

// Benzyl group C7 -- C_Ph1; C_Ph1 -- C_Ph2; C_Ph2 -- C_Ph3; C_Ph3 -- C_Ph4; C_Ph4 -- C_Ph5; C_Ph5 -- C_Ph6; C_Ph6 -- C_Ph1;

// Set labels C7 [label="CH₂"];

// Stereochemistry wedge [shape=invwedge, style=filled, fillcolor="#202124", label=""]; C4 -> wedge [dir=none, arrowhead=none, penwidth=2]; wedge -> H4 [dir=none, arrowhead=none, style=invis]; } caption: "2D Structure of this compound"

Physicochemical and Spectroscopic Data

A summary of the key properties for this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₂ | [2][3][4] |

| Molecular Weight | 205.25 g/mol | [2][3][4] |

| CAS Number | 168297-85-6 | [2][3] |

| Appearance | Solid | |

| Melting Point | 65-68 °C | [2] |

| Optical Activity | [α]₂₂/D −98° (c = 2 in chloroform) | [2] |

| Purity (Assay) | 98% | [2][4] |

| Enantiomeric Excess | ee: 99% (HPLC) | [2] |

| InChI Key | AEEGFEJKONZGOH-JTQLQIEISA-N | [2] |

| SMILES | CC1(C)OC(=O)N[C@H]1Cc2ccccc2 | [2] |

Application in Asymmetric Synthesis

This chiral auxiliary is primarily used to direct stereoselective transformations on a prochiral substrate. The typical workflow involves N-acylation of the auxiliary, followed by a diastereoselective reaction of the resulting enolate (e.g., alkylation, aldol reaction, or conjugate addition), and finally, cleavage of the auxiliary to yield the chiral product and recover the auxiliary.

// Nodes start [label="Prochiral\nAcyl Source", fillcolor="#F1F3F4", fontcolor="#202124"]; auxiliary [label="(S)-4-Benzyl-5,5-\ndimethyloxazolidin-2-one", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; acylation [label="N-Acylation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; n_acyl [label="N-Acyl Adduct\n(Substrate)", fillcolor="#F1F3F4", fontcolor="#202124"]; enolate_form [label="Enolate Formation\n(e.g., LHMDS, -78 °C)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; enolate [label="Chiral (Z)-Enolate\n(Shielded Face)", fillcolor="#F1F3F4", fontcolor="#202124"]; electrophile [label="Electrophile\n(e.g., Alkyl Halide)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; alkylation [label="Diastereoselective\nAlkylation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product_aux [label="Alkylated Adduct\n(High Diastereoselectivity)", fillcolor="#F1F3F4", fontcolor="#202124"]; cleavage [label="Auxiliary Cleavage\n(e.g., DIBAL-H, LiAlH₄)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="Enantiomerically\nEnriched Product\n(e.g., Aldehyde, Acid)", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; recovered_aux [label="Recovered\nAuxiliary", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];

// Connections start -> acylation; auxiliary -> acylation; acylation -> n_acyl; n_acyl -> enolate_form; enolate_form -> enolate; enolate -> alkylation; electrophile -> alkylation; alkylation -> product_aux; product_aux -> cleavage; cleavage -> final_product; cleavage -> recovered_aux [style=dashed, arrowhead=open]; } caption: "Workflow for Asymmetric Alkylation using the SuperQuat Auxiliary"

Performance in Diastereoselective Reactions

The "SuperQuat" auxiliary has demonstrated high levels of stereocontrol in various C-C bond-forming reactions. For instance, in the diastereoselective enolate alkylation of N-acyl derivatives, it consistently yields products with high diastereomeric excess. Subsequent reduction affords non-racemic α-substituted aldehydes without compromising stereochemical integrity.[5][6][7]

| Reaction Type | Diastereomeric Excess (de) | Enantiomeric Excess (ee) of Final Product | Reference |

| Enolate Alkylation | 85–94% | 87–94% | [5][6][8][9] |

| Conjugate Addition | >95% | >95% | [5][6][10] |

Experimental Protocols

The following sections provide representative methodologies for the use of this compound, adapted from published procedures.[8]

Protocol 3.1: N-Acylation of the Auxiliary

This procedure describes the coupling of the chiral auxiliary with an acyl chloride to form the substrate for subsequent stereoselective reactions.

Example: Preparation of (S)-3-(3′-phenylpropionyl)-4-benzyl-5,5-dimethyloxazolidin-2-one

-

Reagents and Setup :

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

3-Phenylpropionyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous reaction vessel under an inert atmosphere (Nitrogen or Argon)

-

-

Procedure :

-

A solution of this compound in anhydrous THF is cooled to -78 °C.

-

n-Butyllithium (1.0 equivalent) is added dropwise, and the resulting solution is stirred for 15 minutes to generate the lithium amide.

-

A solution of 3-phenylpropionyl chloride (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture.

-

The reaction is stirred at -78 °C for 30 minutes and then allowed to warm to 0 °C over 1 hour.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

-

Protocol 3.2: Diastereoselective Enolate Alkylation

This procedure details the alkylation of the N-acyl adduct.

-

Reagents and Setup :

-

N-acylated auxiliary (from Protocol 3.1)

-

Lithium bis(trimethylsilyl)amide (LHMDS) solution in THF

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous reaction vessel under an inert atmosphere

-

-

Procedure :

-

The N-acyl derivative is dissolved in anhydrous THF and cooled to -78 °C.

-

LHMDS (1.05 equivalents) is added dropwise to the solution, and the mixture is stirred for 30 minutes to ensure complete formation of the (Z)-enolate.

-

The alkyl halide (1.1 equivalents) is added neat or as a solution in THF.

-

The reaction mixture is stirred at -78 °C for several hours (reaction time is substrate-dependent) and then allowed to warm to 0 °C.

-

The reaction is quenched with saturated aqueous NH₄Cl.

-

The product is extracted into an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

-

The diastereomeric ratio (de) can be determined at this stage by ¹H NMR spectroscopy or HPLC analysis of the crude product.

-

Purification is achieved via flash chromatography.

-

Protocol 3.3: Reductive Cleavage of the Auxiliary

This procedure describes the removal of the auxiliary to yield the final chiral product, in this case, an aldehyde.

-

Reagents and Setup :

-

Alkylated adduct (from Protocol 3.2)

-

Diisobutylaluminium hydride (DIBAL-H) solution in an appropriate solvent (e.g., hexanes)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous reaction vessel under an inert atmosphere

-

-

Procedure :

-

The purified alkylated adduct is dissolved in anhydrous DCM and cooled to -78 °C.

-

DIBAL-H (typically 1.5-2.0 equivalents) is added dropwise.

-

The reaction is stirred at -78 °C until TLC analysis indicates complete consumption of the starting material.

-

The reaction is carefully quenched at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

The mixture is allowed to warm to room temperature and stirred vigorously until the two layers become clear.

-

The layers are separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are dried over MgSO₄, filtered, and concentrated.

-

The crude material, containing the desired aldehyde and the recovered chiral auxiliary, is purified by flash chromatography to separate the two components.[8]

-

Conclusion

This compound represents a significant advancement in the field of chiral auxiliaries. Its "SuperQuat" design, featuring C5 gem-disubstitution, provides enhanced conformational control and stability, translating into superior diastereoselectivity and easier recyclability compared to first-generation Evans auxiliaries.[1] The high diastereomeric and enantiomeric excesses achieved in a range of C-C bond-forming reactions make it an invaluable tool for the asymmetric synthesis of complex chiral molecules, particularly in the early stages of drug discovery and natural product synthesis. The detailed protocols provided herein offer a practical guide for its effective implementation in the laboratory.

References

- 1. SuperQuat chiral auxiliaries: design, synthesis, and utility - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. (S)-(-)-4-Benzyl-5,5-dimethyl-2-oxazolidinone 98 168297-85-6 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. ora.ox.ac.uk [ora.ox.ac.uk]

- 7. SuperQuat, (S)-4-benzyl-5,5-dimethyl-oxazolidin-2-one for the asymmetric synthesis of α-substituted-aldehydes | Department of Chemistry [chem.ox.ac.uk]

- 8. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (S)-4-benzyl-5,5-dimethyloxazolidin-2-one, a valuable chiral auxiliary in asymmetric synthesis. This document details the synthetic pathway, experimental protocols, and thorough characterization of the title compound, presented in a clear and structured format to aid researchers in its preparation and application.

Introduction

This compound is a crucial chiral auxiliary employed in a variety of stereoselective transformations, particularly in the synthesis of chiral aldehydes and other enantiomerically pure compounds.[1] Its rigid heterocyclic structure, bearing a stereogenic center and bulky substituents, effectively directs the stereochemical outcome of reactions at an attached acyl group. This high degree of stereocontrol makes it an indispensable tool in the development of complex chiral molecules, including active pharmaceutical ingredients (APIs). The gem-dimethyl group at the 5-position enhances the conformational rigidity of the oxazolidinone ring, leading to improved diastereoselectivity in many asymmetric reactions.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process commencing from the readily available amino acid, (S)-phenylalanine. The initial step involves the reduction of the carboxylic acid functionality to a primary alcohol, yielding the corresponding amino alcohol. Subsequent cyclization of the amino alcohol with a suitable carbonylating agent, such as diethyl carbonate, affords the target oxazolidin-2-one.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of (S)-2-amino-2-methyl-3-phenylpropan-1-ol

A detailed experimental protocol for the synthesis of the precursor amino alcohol is crucial for the successful preparation of the target oxazolidinone. While various reduction methods exist, a common approach involves the use of a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent.

Note: A specific, detailed experimental protocol for the synthesis of (S)-2-amino-2-methyl-3-phenylpropan-1-ol was not explicitly found in the search results. The following is a generalized procedure based on the reduction of amino acids.

Materials:

-

(S)-Phenylalanine

-

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

-

Anhydrous tetrahydrofuran (THF) or other suitable solvent

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend (S)-phenylalanine in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the reducing agent (e.g., LiAlH₄) portion-wise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for the appropriate time, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the dropwise addition of water, followed by a solution of NaOH.

-

Filter the resulting precipitate and wash with THF.

-

Dry the combined organic filtrates over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude amino alcohol.

-

Purify the crude product by recrystallization or column chromatography.

Synthesis of this compound

The cyclization of the amino alcohol is a key step in forming the oxazolidinone ring. The use of diethyl carbonate is a common and effective method.

Materials:

-

(S)-2-amino-2-methyl-3-phenylpropan-1-ol

-

Diethyl carbonate

-

Base catalyst (e.g., potassium carbonate, sodium methoxide)

Procedure:

-

Combine (S)-2-amino-2-methyl-3-phenylpropan-1-ol, an excess of diethyl carbonate, and a catalytic amount of a base (e.g., potassium carbonate) in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture to reflux, and monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess diethyl carbonate and any ethanol formed during the reaction by distillation under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a crystalline solid.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key analytical data.

Table 1: Physical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.26 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Not explicitly found in search results. |

| Optical Rotation | Not explicitly found in search results. |

Table 2: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| δ 7.35 - 7.20 | m | 5H | Ar-H |

| δ 4.0 - 3.8 | m | 1H | -CH -N- |

| δ 3.2 - 2.8 | m | 2H | -CH ₂-Ph |

| δ 1.4, 1.3 | s | 6H | -C(CH ₃)₂ |

Note: Specific experimental ¹H NMR data for this compound was not found. The data presented is based on typical chemical shifts for similar structures.

Table 3: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| δ 158 - 156 | C =O (carbamate) |

| δ 138 - 136 | Ar-C (quat.) |

| δ 130 - 126 | Ar-C H |

| δ 68 - 65 | -C (CH₃)₂-O- |

| δ 60 - 55 | -C H-N- |

| δ 42 - 38 | -C H₂-Ph |

| δ 28 - 24 | -C(C H₃)₂ |

Note: Specific experimental ¹³C NMR data for this compound was not found. The data presented is based on typical chemical shifts for similar structures.

Table 4: Infrared (IR) and Mass Spectrometry (MS) Data (Predicted)

| Technique | Key Peaks/Fragments |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~1750 (C=O stretch, carbamate) |

| Mass Spec (m/z) | 205 [M]⁺, fragments corresponding to loss of benzyl and other groups. |

Note: Specific experimental IR and MS data were not found. The data presented is based on characteristic functional group absorptions and expected fragmentation patterns.

Application in Asymmetric Synthesis: A Workflow

This compound is primarily used as a chiral auxiliary to control the stereochemistry of reactions such as alkylations, aldol reactions, and Diels-Alder reactions. The general workflow for its application in an asymmetric alkylation is depicted below.

Caption: Workflow for asymmetric alkylation using the chiral auxiliary.

This workflow highlights the key stages: acylation of the auxiliary, diastereoselective enolate formation and alkylation, and finally, the cleavage of the auxiliary to yield the desired chiral product and allow for the recovery of the valuable chiral auxiliary.

Conclusion

This compound is a highly effective chiral auxiliary that plays a significant role in modern asymmetric synthesis. Its straightforward preparation from (S)-phenylalanine and its ability to induce high levels of stereocontrol make it a valuable tool for researchers in academia and the pharmaceutical industry. The detailed information provided in this guide serves as a practical resource for the synthesis, characterization, and application of this important chiral building block. Further research to establish and report detailed experimental characterization data would be a valuable contribution to the scientific community.

References

(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one: A Technical Guide to a Superior Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of asymmetric synthesis, the quest for robust and highly selective chiral auxiliaries is paramount. (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one, a member of the "SuperQuat" family of chiral auxiliaries, has emerged as a superior alternative to the well-established Evans' auxiliaries. Its design incorporates a gem-dimethyl group at the C5 position, which imparts significant conformational control and steric shielding. This structural feature leads to enhanced diastereoselectivity in a variety of asymmetric transformations and facilitates the recovery and recycling of the auxiliary by preventing undesired endocyclic cleavage. This technical guide provides an in-depth overview of the synthesis, applications, and experimental protocols for this compound, offering a comprehensive resource for researchers in organic synthesis and drug development.

Core Advantages of the "SuperQuat" Auxiliary

The key innovation of the this compound lies in the gem-dimethyl substitution at the C5 position. This modification offers two primary advantages over traditional Evans' auxiliaries:

-

Enhanced Diastereoselectivity: The gem-dimethyl group forces the C4-benzyl substituent into a pseudo-axial orientation, effectively shielding one face of the enolate derived from the N-acyl derivative. This rigid conformational bias leads to superior facial discrimination and higher diastereoselectivities in reactions such as alkylations and aldol additions.

-

Improved Auxiliary Recovery: The steric hindrance provided by the gem-dimethyl group prevents nucleophilic attack at the endocyclic carbonyl of the oxazolidinone ring during cleavage of the N-acyl group. This minimizes the formation of unwanted byproducts and allows for a cleaner reaction profile and higher recovery yields of the valuable chiral auxiliary, making the process more cost-effective and sustainable.

Synthesis of this compound

The chiral auxiliary can be synthesized from the readily available (S)-phenylalaninol. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound

-

Protection of the amino alcohol: To a solution of (S)-phenylalaninol (1 equivalent) in a suitable solvent such as dichloromethane, add 2,2-dimethoxypropane (1.2 equivalents) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Ring formation: Stir the reaction mixture at room temperature until the formation of the intermediate oxazolidine is complete (monitored by TLC).

-

Carbonylation: To the solution of the protected amino alcohol, add a phosgene equivalent, such as triphosgene or diphosgene, in the presence of a base (e.g., triethylamine or pyridine) at a low temperature (e.g., 0 °C).

-

Work-up and purification: After the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to afford the pure this compound.

Asymmetric Transformations using this compound

This chiral auxiliary is highly effective in a range of stereoselective carbon-carbon bond-forming reactions.

N-Acylation

The first step in utilizing the chiral auxiliary is its acylation to form the corresponding N-acyl derivative, which serves as the substrate for subsequent asymmetric reactions.

-

Deprotonation: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., THF) at -78 °C under an inert atmosphere, add a strong base such as n-butyllithium (1.05 equivalents) dropwise.

-

Acylation: Stir the resulting solution for 30 minutes at -78 °C, then add the desired acid chloride (1.1 equivalents) dropwise.

-

Work-up: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC). Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction and purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Diagram 1: General Workflow for N-Acylation

Caption: General workflow for the N-acylation of the chiral auxiliary.

Diastereoselective Enolate Alkylation

The N-acyl derivatives of this compound undergo highly diastereoselective alkylation upon treatment with a base and an electrophile.

The high diastereoselectivity is attributed to the formation of a rigid chelated Z-enolate. The C4-benzyl group of the auxiliary effectively blocks the si-face of the enolate, directing the incoming electrophile to the re-face.

Diagram 2: Proposed Transition State for Alkylation

The Mechanism of Stereocontrol with (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one, a prominent member of the Evans family of chiral auxiliaries, offers a robust and predictable method for controlling stereochemistry in a variety of carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of the core mechanism, detailed experimental protocols for key applications, and a summary of the high levels of diastereoselectivity achievable.

Core Principles of Stereocontrol

The stereodirecting influence of this compound is rooted in its ability to enforce a specific conformation upon the enolate of an attached N-acyl group. This conformational rigidity, coupled with significant steric hindrance, dictates the trajectory of incoming electrophiles, leading to a highly selective formation of one diastereomer.

The key mechanistic features are:

-

Formation of a Rigid Z-Enolate: Treatment of the N-acyl oxazolidinone with a suitable base and a Lewis acid, such as dibutylboron triflate or titanium tetrachloride, selectively generates a Z-enolate. This is a critical step, as the geometry of the enolate directly influences the transition state of the subsequent reaction. The formation of the Z-enolate is driven by the minimization of A(1,3) strain between the substituent at the alpha-carbon and the chiral auxiliary.

-

Chelation and Conformational Lock: The Lewis acid chelates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring. This chelation creates a rigid, planar five-membered ring that locks the conformation of the enolate.

-

Steric Shielding: The benzyl group at the C4 position of the oxazolidinone ring is forced into a pseudo-axial orientation. In this position, it effectively shields one face of the enolate. The gem-dimethyl groups at the C5 position further enhance this steric blockade and prevent side reactions, such as endocyclic nucleophilic attack.

-

Predictable Electrophilic Attack: With one face of the enolate sterically hindered, an incoming electrophile is directed to approach from the less hindered face. This facial bias is the cornerstone of the high diastereoselectivity observed in reactions employing this auxiliary.

Key Applications and Data Presentation

This compound is widely employed in three main classes of stereoselective reactions: alkylations, aldol reactions, and conjugate additions.

Diastereoselective Alkylation

The alkylation of enolates derived from N-acyl-(S)-4-benzyl-5,5-dimethyloxazolidin-2-one proceeds with high diastereoselectivity, affording α-substituted carboxylic acid derivatives.[1][2]

| N-Acyl Group | Electrophile | Base/Lewis Acid | Diastereomeric Ratio (d.r.) | Reference |

| Propionyl | Benzyl bromide | NaHMDS | >95:5 | [1](--INVALID-LINK--) |

| Propionyl | Allyl iodide | NaHMDS | 94:6 | [1](--INVALID-LINK--) |

| Butyryl | Methyl iodide | LDA | 93:7 | [2](--INVALID-LINK--) |

| Phenylacetyl | Ethyl iodide | LHMDS | 85:15 | [2](--INVALID-LINK--) |

Diastereoselective Aldol Reactions

The Evans aldol reaction is a powerful tool for the construction of syn-β-hydroxy carbonyl compounds. The reaction proceeds through a chair-like six-membered transition state (Zimmerman-Traxler model), where the substituents of both the enolate and the aldehyde occupy pseudo-equatorial positions to minimize steric interactions.

| N-Acyl Group | Aldehyde | Base/Lewis Acid | Diastereomeric Ratio (syn:anti) | Reference |

| Propionyl | Isobutyraldehyde | Bu₂BOTf, DIPEA | >99:1 | [3](--INVALID-LINK--) |

| Propionyl | Benzaldehyde | Bu₂BOTf, DIPEA | >99:1 | [3](--INVALID-LINK--) |

| Acetyl | Propionaldehyde | TiCl₄, (-)-Sparteine | 97:3 | [3](--INVALID-LINK--) |

| Butyryl | Acetaldehyde | Bu₂BOTf, Et₃N | 98:2 | [3](--INVALID-LINK--) |

Diastereoselective Conjugate Addition

The N-enoyl derivatives of this compound are excellent Michael acceptors for various nucleophiles, including organocuprates and thiols. The chiral auxiliary effectively directs the 1,4-addition to afford β-substituted carbonyl compounds with high diastereoselectivity.[1][4]

| N-Enoyl Group | Nucleophile | Reagent | Diastereomeric Ratio (d.r.) | Reference |

| Crotonyl | Me₂CuLi | Me₂CuLi | >95:5 | [1](--INVALID-LINK--) |

| Cinnamoyl | Bu₂CuLi | Bu₂CuLi | >98:2 | [1](--INVALID-LINK--) |

| Crotonyl | PhSH | Et₃N | 91:9 | [4](--INVALID-LINK--) |

| Acryloyl | (i-Pr)₂CuLi | (i-Pr)₂CuLi | >95:5 | [1](--INVALID-LINK--) |

Experimental Protocols

General Procedure for N-Acylation

To a solution of this compound (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere is added n-butyllithium (1.05 equiv) dropwise. The resulting solution is stirred for 15 minutes, after which the desired acyl chloride (1.1 equiv) is added dropwise. The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over 1 hour. The reaction is quenched with saturated aqueous ammonium chloride and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

General Procedure for Diastereoselective Alkylation

To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere is added sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) dropwise. The mixture is stirred for 30 minutes at -78 °C, followed by the addition of the alkyl halide (1.2 equiv). The reaction is stirred at -78 °C for 4 hours and then quenched with saturated aqueous ammonium chloride. The mixture is warmed to room temperature and the product is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The diastereomeric ratio is determined by ¹H NMR or GC analysis of the crude product, which is then purified by flash chromatography.

General Procedure for Diastereoselective Evans Aldol Reaction

To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane at 0 °C under an argon atmosphere is added dibutylboron triflate (1.1 equiv) followed by diisopropylethylamine (1.2 equiv). The mixture is stirred at 0 °C for 30 minutes and then cooled to -78 °C. The aldehyde (1.2 equiv) is added dropwise, and the reaction is stirred at -78 °C for 2 hours, followed by stirring at 0 °C for 1 hour. The reaction is quenched by the addition of a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. The mixture is stirred vigorously for 1 hour, and the product is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.

Cleavage of the Chiral Auxiliary

A common method for cleaving the auxiliary to yield the corresponding carboxylic acid is through hydrolysis with lithium hydroxide and hydrogen peroxide. To a solution of the N-acylated product in a 3:1 mixture of THF and water at 0 °C is added 30% aqueous hydrogen peroxide (4.0 equiv) followed by aqueous lithium hydroxide (2.0 equiv). The mixture is stirred at 0 °C for 2-4 hours. The reaction is quenched with an aqueous solution of sodium sulfite. The organic solvent is removed under reduced pressure, and the aqueous layer is washed with dichloromethane to recover the chiral auxiliary. The aqueous layer is then acidified with HCl and the carboxylic acid product is extracted with ethyl acetate.

Mandatory Visualizations

Caption: Formation of the chelated Z-enolate.

References

- 1. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. scielo.org.mx [scielo.org.mx]

- 4. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one

Comprehensive experimental 1H NMR, 13C NMR, and FT-IR data for this compound are not available in the cited public literature. However, predicted mass spectrometry data has been compiled.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 206.11756 |

| [M+Na]⁺ | 228.09950 |

| [M+K]⁺ | 244.07344 |

| [M+NH₄]⁺ | 223.14410 |

| [M-H]⁻ | 204.10300 |

| [M+HCOO]⁻ | 250.10848 |

| [M+CH₃COO]⁻ | 264.12413 |

Data sourced from predicted values.

Comparative Data: (S)-4-Benzyl-2-oxazolidinone

For reference, the following tables summarize the experimental spectroscopic data for the analogous compound, (S)-4-Benzyl-2-oxazolidinone, which lacks the two methyl groups at the C5 position.

Table 2: ¹H NMR Spectroscopic Data for (S)-4-Benzyl-2-oxazolidinone

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| 7.32 | m | - | Aromatic CH |

| 7.26 | m | - | Aromatic CH |

| 7.17 | m | - | Aromatic CH |

| 6.34 | br s | - | NH |

| 4.39 | m | - | H-4 |

| 4.13 | t | 8.4 | H-5a |

| 4.09 | dd | 8.4, 3.6 | H-5b |

| 2.87 | d | 5.2 | CH₂-Ph |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 3: ¹³C NMR Spectroscopic Data for (S)-4-Benzyl-2-oxazolidinone

| Chemical Shift (ppm) | Assignment |

| 158.9 | C=O |

| 137.4 | Aromatic C (quaternary) |

| 129.3 | Aromatic CH |

| 128.8 | Aromatic CH |

| 127.0 | Aromatic CH |

| 69.8 | C-5 |

| 54.9 | C-4 |

| 41.2 | CH₂-Ph |

Solvent: CDCl₃

Table 4: FT-IR Spectroscopic Data for (S)-4-Benzyl-2-oxazolidinone

| Wavenumber (cm⁻¹) | Assignment |

| ~3280 | N-H stretch |

| ~1750 | C=O stretch (urethane) |

| ~1220 | C-O stretch |

| ~700, ~750 | C-H bend (aromatic) |

Table 5: Mass Spectrometry Data for (S)-4-Benzyl-2-oxazolidinone

| m/z | Assignment |

| 177 | [M]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for solid organic compounds such as oxazolidinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the solid is fully dissolved. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the solvent peak or TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

-

Instrument Setup:

-

Set the ionization source parameters, including the capillary voltage, cone voltage, and desolvation gas flow and temperature.

-

Calibrate the mass analyzer using a known standard.

-

-

Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate. Acquire the mass spectrum over a relevant m/z range.

-

Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) to determine the molecular weight of the compound. Analyze any fragment ions to aid in structural elucidation.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for spectroscopic analysis.

References

The Cornerstone of Asymmetric Synthesis: A Technical Guide to the Discovery and Development of Evans Auxiliaries

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, development, and application of Evans auxiliaries, a class of chiral molecules that revolutionized the field of asymmetric synthesis. Developed by David A. Evans and his research group in the early 1980s, these oxazolidinone-based auxiliaries provide a powerful and predictable method for controlling stereochemistry in carbon-carbon bond-forming reactions, a critical aspect of modern drug discovery and natural product synthesis.[1] This document provides a comprehensive overview of the historical context, underlying principles of stereocontrol, detailed experimental protocols for their application, and a summary of their effectiveness through quantitative data.

A Landmark Discovery in Stereocontrolled Synthesis

The challenge of selectively producing a single enantiomer of a chiral molecule is a central theme in organic chemistry, particularly in the pharmaceutical industry where the therapeutic activity of a drug is often linked to a specific three-dimensional arrangement of its atoms. The introduction of chiral auxiliaries, stereogenic molecules temporarily incorporated into a substrate to direct a chemical transformation, was a significant conceptual leap in achieving this goal.

In the early 1980s, David A. Evans and his team introduced a new class of chiral auxiliaries based on oxazolidinone scaffolds, which are readily prepared from common amino acids.[1] These auxiliaries proved to be exceptionally effective in guiding the stereochemical outcome of crucial reactions such as enolate alkylations and aldol reactions, consistently delivering high levels of diastereoselectivity. The reliability and predictability of the stereochemical outcomes, combined with the straightforward experimental procedures, led to the rapid and widespread adoption of Evans auxiliaries by the synthetic chemistry community.

The Principle of Stereocontrol: A Marriage of Sterics and Chelation

The remarkable stereodirecting power of Evans auxiliaries arises from a combination of steric hindrance and the formation of a rigid, chelated transition state. The general workflow for their application can be broken down into three key stages:

-

Attachment of the Auxiliary: The chiral oxazolidinone is first acylated with a carboxylic acid derivative to form an N-acyl oxazolidinone.

-

Diastereoselective Reaction: The N-acyl oxazolidinone is then converted to a metal or boron enolate. The bulky substituent on the chiral auxiliary effectively blocks one face of the planar enolate. The metal or boron atom chelates with both the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the system into a rigid, chair-like transition state. This conformation forces an incoming electrophile (in an alkylation reaction) or an aldehyde (in an aldol reaction) to approach from the less sterically hindered face, resulting in the formation of a single diastereomer with high fidelity.[1][2]

-

Cleavage of the Auxiliary: After the desired stereocenter has been set, the chiral auxiliary is cleaved from the product, yielding the enantiomerically enriched target molecule. The auxiliary can often be recovered and reused.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the application of Evans auxiliaries.

Synthesis of Common Evans Auxiliaries

Evans auxiliaries are typically synthesized from readily available and relatively inexpensive chiral amino acids, such as L-valine and L-phenylalanine. This allows for access to both enantiomeric forms of the auxiliary.

Protocol 3.1.1: Synthesis of (S)-4-Benzyl-2-oxazolidinone from L-Phenylalanine

This protocol involves the reduction of L-phenylalanine to the corresponding amino alcohol, followed by cyclization to form the oxazolidinone.

-

Step 1: Reduction of L-Phenylalanine.

-

In a dry, three-necked flask equipped with a mechanical stirrer and a reflux condenser, suspend (S)-phenylalanine (1.00 mol) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) in THF dropwise to the stirred suspension under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow addition of methanol.

-

Remove the solvent under reduced pressure to yield the crude (S)-phenylalaninol.

-

-

Step 2: Cyclization to the Oxazolidinone.

-

Dissolve the crude (S)-phenylalaninol in a suitable solvent such as toluene.

-

Add a carbonylating agent, such as diethyl carbonate or phosgene (with extreme caution and appropriate safety measures), and a base (e.g., sodium ethoxide).

-

Heat the mixture to reflux until the cyclization is complete (monitored by TLC).

-

After cooling, the reaction mixture is worked up by washing with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization to afford (S)-4-benzyl-2-oxazolidinone as a white crystalline solid.

-

Acylation of the Chiral Auxiliary

The chiral auxiliary is acylated to attach the substrate that will undergo the stereoselective reaction.

Protocol 3.2.1: N-Acylation of (S)-4-Benzyl-2-oxazolidinone with Propionyl Chloride

-

Materials: (S)-4-benzyl-2-oxazolidinone, propionyl chloride, n-butyllithium (n-BuLi) in hexanes, anhydrous tetrahydrofuran (THF).

-

Procedure:

-

Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.05 eq) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes.

-

Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours or until completion as indicated by TLC.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-propionyl oxazolidinone.

-

Diastereoselective Alkylation

This protocol describes a typical diastereoselective alkylation of an N-acyl oxazolidinone.

Protocol 3.3.1: Alkylation with Benzyl Bromide

-

Materials: N-propionyl-(S)-4-benzyl-2-oxazolidinone, lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), benzyl bromide, anhydrous tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

-

Slowly add a freshly prepared solution of LDA (1.1 eq) or a solution of NaHMDS (1.1 eq) dropwise. Stir for 30-60 minutes at -78 °C to form the Z-enolate.

-

Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.

-

Stir the reaction at -78 °C for several hours, then allow it to slowly warm to room temperature.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. The product is then purified by column chromatography.

-

Diastereoselective Aldol Reaction

The Evans aldol reaction is a powerful method for the construction of syn-β-hydroxy carbonyl compounds with excellent stereocontrol.

Protocol 3.4.1: Boron-Mediated Aldol Reaction with Isobutyraldehyde

-

Materials: N-propionyl-(S)-4-benzyl-2-oxazolidinone, di-n-butylboron triflate (Bu₂BOTf), triethylamine (Et₃N) or diisopropylethylamine (DIPEA), isobutyraldehyde, anhydrous dichloromethane (DCM).

-

Procedure:

-

Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM under an inert atmosphere and cool to 0 °C.

-

Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of Et₃N or DIPEA (1.2 eq). Stir the mixture at 0 °C for 30 minutes to form the boron enolate.

-

Cool the reaction mixture to -78 °C and add isobutyraldehyde (1.5 eq) dropwise.

-

Stir at -78 °C for 2-3 hours, then allow to warm to 0 °C over 1 hour.

-

Quench the reaction by adding a pH 7 phosphate buffer and methanol.

-

Add a mixture of methanol and 30% aqueous hydrogen peroxide to oxidize the boron species.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

The diastereomeric ratio is determined on the crude product, which is then purified by chromatography.

-

Cleavage of the Chiral Auxiliary

The final step is the removal of the auxiliary to yield the desired chiral product. The choice of cleavage method depends on the desired functional group.

Protocol 3.5.1: Hydrolytic Cleavage to a Carboxylic Acid using Lithium Hydroperoxide (LiOOH)

-

Materials: Alkylated or aldol adduct, lithium hydroxide (LiOH), 30% hydrogen peroxide (H₂O₂), tetrahydrofuran (THF), water.

-

Procedure:

-

Dissolve the N-acyl oxazolidinone (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Add 30% aqueous H₂O₂ (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).

-

Stir the mixture at 0 °C for 2-4 hours.

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Wash the aqueous residue with diethyl ether or ethyl acetate to extract the chiral auxiliary, which can be recovered.

-

Acidify the aqueous layer to pH ~1 with 1 M HCl.

-

Extract the carboxylic acid product with an organic solvent, dry, and concentrate.

-

Quantitative Data on Diastereoselectivity

The following tables summarize the high levels of diastereoselectivity typically achieved in alkylation and aldol reactions using Evans auxiliaries. The diastereomeric excess (d.e.) or diastereomeric ratio (d.r.) is a measure of the preference for the formation of one diastereomer over the other.

Table 1: Diastereoselective Alkylation of N-Acyl Oxazolidinones

| N-Acyl Group | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Reference |

| Propionyl | Benzyl bromide | LDA | >99:1 | [3] |

| Propionyl | Allyl iodide | NaHMDS | 98:2 | [4] |

| Phenylacetyl | t-Butyl bromide | TiCl₄ | >95:5 | [5] |

| Glycolate derivative | Allyl iodide | LDA | >95:5 | [6] |

Table 2: Diastereoselective Evans Aldol Reactions

| N-Acyl Group | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Reference |

| Propionyl | Isobutyraldehyde | Bu₂BOTf | >99:1 | [7] |

| Propionyl | Benzaldehyde | Bu₂BOTf | >99:1 | [7] |

| Propionyl | n-Octanal | Bu₂BOTf | High | [8] |

| Propionyl | Acetaldehyde | Bu₂BOTf | >99:1 | [9] |

Visualizing the Mechanism and Workflow

Graphviz diagrams can be used to illustrate the key mechanistic features and the overall workflow.

Conclusion

The discovery and development of Evans auxiliaries represent a watershed moment in the field of asymmetric synthesis. Their reliability, predictability, and broad applicability have made them an indispensable tool for chemists in academia and industry. This technical guide has provided a comprehensive overview of their historical context, the fundamental principles governing their stereodirecting ability, detailed experimental protocols for their use, and quantitative data that underscores their effectiveness. For researchers, scientists, and drug development professionals engaged in the synthesis of complex, stereochemically defined molecules, a thorough understanding of Evans auxiliaries remains a cornerstone of modern synthetic strategy.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. york.ac.uk [york.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

The Enduring Influence of the Gem-Dimethyl Group in (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one for Asymmetric Synthesis

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for precise stereochemical control is paramount. Chiral auxiliaries have emerged as indispensable tools in this pursuit, guiding reactions to yield specific stereoisomers. Among these, the Evans-type oxazolidinones have garnered significant attention for their robustness and high levels of stereoselectivity. This technical guide delves into the specific and critical role of the gem-dimethyl group in the chiral auxiliary (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one, a cornerstone for achieving high diastereoselectivity in a variety of carbon-carbon bond-forming reactions.

The incorporation of a gem-dimethyl group at the 5-position of the oxazolidinone ring is not a trivial structural modification. It imparts a profound influence on the conformational rigidity of the entire chiral auxiliary, thereby dictating the facial selectivity of enolate reactions. This guide will elucidate the mechanistic underpinnings of this control element, present quantitative data from key experiments, provide detailed experimental protocols, and offer visual representations of the underlying principles and workflows.

The Decisive Role of the Gem-Dimethyl Group: A Conformational Anchor

The stereodirecting power of this compound stems from the predictable and rigid conformation of its N-acylated derivatives. The gem-dimethyl group at the C5 position plays a crucial role in this conformational control. It biases the conformation of the adjacent C4-stereodirecting group, which in this case is the benzyl group.[1] This steric hindrance forces the N-acyl group to adopt a specific orientation to minimize steric strain, thereby exposing one face of the enolate to incoming electrophiles while effectively shielding the other.

This conformational locking is essential for achieving high levels of stereocontrol in reactions such as enolate alkylations, aldol reactions, and Diels-Alder cycloadditions.[1][2] The predictable orientation of the enolate, dictated by the gem-dimethyl and benzyl groups, is the primary determinant of the stereochemical outcome of the reaction.

Caption: Logical relationship of the gem-dimethyl group's influence on stereoselectivity.

Quantitative Analysis of Diastereoselectivity

The efficacy of this compound as a chiral auxiliary is quantitatively demonstrated by the high diastereomeric excess (de) and enantiomeric excess (ee) observed in various asymmetric reactions. The following table summarizes key data from diastereoselective enolate alkylation reactions.

| Acyl Group | Electrophile (Alkyl Halide) | Base | Diastereomeric Excess (de) | Enantiomeric Excess (ee) of Aldehyde Product | Reference |

| Propionyl | Benzyl bromide | LHMDS | 94% | 94% | [3] |

| Butyryl | Ethyl iodide | LHMDS | 85% | 87% | [3] |

| Pentanoyl | Methyl iodide | LHMDS | 90% | 91% | [3] |

Note: The enantiomeric excess was determined after the reduction of the alkylated N-acyl oxazolidinone to the corresponding aldehyde.

Detailed Experimental Protocols

General Procedure for Diastereoselective Enolate Alkylation

This protocol provides a representative example of an asymmetric alkylation reaction using this compound.

1. N-Acylation of the Chiral Auxiliary:

-

To a solution of this compound in an anhydrous aprotic solvent (e.g., THF), add n-butyllithium at a low temperature (e.g., -78 °C).

-

After stirring for a suitable time, add the desired acyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with an aqueous solution (e.g., saturated ammonium chloride) and extract the product with an organic solvent.

-

Purify the N-acyl oxazolidinone by flash chromatography.

2. Diastereoselective Alkylation:

-

Dissolve the purified N-acyl oxazolidinone in anhydrous THF and cool the solution to -78 °C.

-

Add a strong base, such as lithium hexamethyldisilazide (LHMDS), dropwise to generate the enolate.[3]

-

Stir the reaction mixture at -78 °C for a specified time.

-

Add the alkyl halide electrophile and allow the reaction to proceed, often with a gradual warming to a higher temperature (e.g., 0 °C).[3]

-

Quench the reaction at low temperature and extract the product.

-

Determine the diastereomeric excess of the crude product by NMR spectroscopy or chromatography.

-

Purify the major diastereomer by flash chromatography.

3. Cleavage of the Chiral Auxiliary:

-

The chiral auxiliary can be cleaved under various conditions to yield the desired chiral product (e.g., carboxylic acid, aldehyde, or alcohol) and recover the auxiliary.

-

For example, reduction with a hydride reagent like DIBAL-H can yield the corresponding aldehyde.[3][4]

Caption: A typical experimental workflow for asymmetric alkylation.

Conclusion

The gem-dimethyl group in this compound is a critical design element that significantly enhances its performance as a chiral auxiliary. By inducing conformational rigidity and directing the stereochemical course of reactions, it enables the synthesis of highly enantioenriched molecules. The predictable and high levels of diastereoselectivity achieved with this auxiliary have solidified its importance in the toolbox of synthetic organic chemists, with wide-ranging applications in academic research and the development of new therapeutic agents. The continued exploration of auxiliaries built upon this design principle is a testament to the enduring impact of the gem-dimethyl group in asymmetric synthesis.

References

- 1. SuperQuat 5,5-dimethyl-4-iso-propyloxazolidin-2-one as a mimic of Evans 4-tert-butyloxazolidin-2-one - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one: Safety, Handling, and Stability

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one, a key chiral auxiliary in modern asymmetric synthesis. The guide covers critical safety protocols, proper handling and storage procedures, and the stability profile of the compound, supplemented with experimental context and data presented for clarity and practical application in a research and development setting.

Chemical and Physical Properties

This compound is a solid, chiral compound widely utilized for stereoselective transformations. Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 168297-85-6 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₅NO₂ | [1][2][3][4] |

| Molecular Weight | 205.25 g/mol | [1][2][3] |

| Appearance | White to off-white solid | |

| Melting Point | 65-68 °C | |

| Purity | ≥98% | [1][2] |

| Optical Purity | ee: ≥99% (HPLC) | |

| Optical Activity | [α]²²/D −98° (c = 2 in chloroform) |

Safety and Hazard Information

The compound is classified as hazardous. Adherence to the following safety information is mandatory to ensure personnel safety and prevent exposure.

GHS Hazard Classification

| Hazard Class | GHS Code | Description | Reference |

| Skin Irritation | H315 | Causes skin irritation | |

| Eye Irritation | H319 | Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

Note: Safety data for the closely related compound (S)-4-Benzyl-2-oxazolidinone also indicates hazards of being harmful if swallowed (H302) and potential for organ damage through prolonged or repeated exposure (H373).[5][6] Similar precautions should be taken.

Precautionary Statements (P-Codes)

| Code | Statement | Reference |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| P264 | Wash skin thoroughly after handling. | [6] |

| P271 | Use only outdoors or in a well-ventilated area. | [7] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [7] |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. | [7] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |

Handling and Storage Protocols

Proper handling and storage are crucial to maintain the compound's integrity and ensure laboratory safety.

3.1. Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: All handling of the solid or solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]

-

Eye Protection: Chemical safety goggles or a face shield compliant with OSHA's 29 CFR 1910.133 or European Standard EN166 are required.[8]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[8]

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or equivalent respirator should be used.

3.2. Safe Handling Procedures

-

Avoid direct contact with skin, eyes, and clothing.[8]

-

Prevent dust formation during weighing and transfer.[8]

-

Avoid ingestion and inhalation.[8]

-

Wash hands and any exposed skin thoroughly after handling.[6][8]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[6]

3.3. Storage Conditions

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1][2]

-

Temperature: Keep at room temperature in a cool, dry place.[1][8]

-

Container: Keep the container tightly sealed.[8]

-

Light: Protect from light.[2]

-

Incompatibilities: Store away from strong oxidizing agents.[7][8]

Stability and Reactivity

-

Chemical Stability: The compound is stable under the recommended storage conditions.[8]

-

Conditions to Avoid: Avoid exposure to moisture and formation of dust.[7]

-

Incompatible Materials: The compound is incompatible with strong oxidizing agents.[7][8]

-

Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[8]

Application in Asymmetric Synthesis

This compound serves as a "SuperQuat" chiral auxiliary, a class of compounds designed to provide high levels of stereocontrol in alkylation and acylation reactions. Its primary application is in the diastereoselective synthesis of chiral aldehydes, which are valuable intermediates in drug discovery.[9][10][11]

5.1. Experimental Workflow: Asymmetric Aldehyde Synthesis

The general protocol involves three key steps:

-

Acylation: The nitrogen of the oxazolidinone is acylated to form an N-acyl derivative. This step attaches the substrate that will be modified.

-

Diastereoselective Alkylation/Conjugate Addition:

-

For α-substituted aldehydes , the N-acyl derivative is deprotonated to form a chiral enolate, which then reacts with an electrophile (e.g., an alkyl halide) with high diastereoselectivity (85–94% de).[9][10]

-

For β-substituted aldehydes , an α,β-unsaturated N-acyl derivative undergoes a diastereoselective conjugate addition with an organocuprate reagent (>95% de).[9][10][11]

-

-

Reductive Cleavage: The resulting intermediate is treated with a reducing agent, typically diisobutylaluminium hydride (DIBAL-H), which cleaves the auxiliary and reduces the carbonyl group to furnish the desired chiral aldehyde in high enantiomeric excess (87–94% ee).[9][10] The chiral auxiliary can often be recovered and reused.

This methodology provides a reliable pathway to enantiomerically pure compounds, which is critical for developing modern therapeutics where a single stereoisomer is often responsible for the desired pharmacological activity.[12][13]

References

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. calpaclab.com [calpaclab.com]

- 3. scbt.com [scbt.com]

- 4. appchemical.com [appchemical.com]

- 5. (S)-4-Benzyl-2-oxazolidinone | C10H11NO2 | CID 736225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one (e.g., melting point, solubility).

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one is a pivotal chiral auxiliary in modern organic synthesis, prized for its role in establishing stereocenters with high precision. This technical guide provides a comprehensive overview of its key physical properties, including melting point and solubility characteristics. Furthermore, it details established experimental protocols for the determination of these properties and illustrates the compound's application in asymmetric synthesis through detailed workflows for diastereoselective enolate alkylation and asymmetric aldol reactions. This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development.

Physical Properties

This compound is a white to off-white crystalline solid at room temperature. A summary of its key physical properties is presented in the table below.

| Property | Value | Notes |

| Melting Point | 65-68 °C | Literature value. |

| Optical Activity | [α]²²/D -98° (c=2 in chloroform) | Indicates solubility in chloroform. |

| Solubility | Data not extensively available. Qualitatively, as a moderately polar organic molecule, it is expected to be soluble in a range of common organic solvents such as chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, tetrahydrofuran), and polar aprotic solvents (e.g., acetone, ethyl acetate). Its solubility in non-polar solvents like hexanes is likely to be lower. It is generally insoluble in water. | N-acyloxazolidinones, derived from this auxiliary, are noted to be soluble in most organic solvents.[1] |

Experimental Protocols

Melting Point Determination

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the crystalline compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance. A sharp melting range is indicative of high purity.

Solubility Determination (Qualitative)

A qualitative assessment of solubility in various solvents can be performed through simple dissolution tests.

Methodology:

-

Solvent Selection: A range of representative solvents should be chosen, covering a spectrum of polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Procedure: To approximately 1 mL of each solvent in a separate test tube, a small, accurately weighed amount (e.g., 10 mg) of this compound is added.

-

Observation: The mixture is agitated (e.g., by vortexing) for a set period at a controlled temperature (e.g., 25 °C). The visual disappearance of the solid indicates solubility. Observations should be recorded as soluble, partially soluble, or insoluble.

Applications in Asymmetric Synthesis

This compound is a cornerstone chiral auxiliary, particularly in the formation of carbon-carbon bonds with a high degree of stereocontrol. Its bulky 5,5-dimethyl and 4-benzyl groups effectively shield one face of the enolate derived from its N-acyl derivative, directing the approach of electrophiles to the opposite face.

Diastereoselective Enolate Alkylation

This method is employed for the asymmetric synthesis of α-substituted carboxylic acid derivatives. The general workflow involves the formation of an enolate from the N-acyl oxazolidinone, followed by alkylation with an electrophile.

Caption: Workflow for Diastereoselective Enolate Alkylation.

Asymmetric Aldol Reaction

The Evans asymmetric aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds. The reaction typically proceeds through a six-membered, chair-like transition state, leading to the formation of the syn-aldol product with high diastereoselectivity.

Caption: Workflow for Asymmetric Aldol Reaction.

References

A Technical Guide to (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one: Commercial Availability, Suppliers, and Applications in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chiral auxiliary, (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one, a cornerstone in modern asymmetric synthesis. This document details its commercial availability from various suppliers, presents key technical data in a comparative format, and offers insights into its application through detailed experimental protocols. Furthermore, this guide includes visualizations to clarify its role in stereoselective transformations and to aid in experimental design.

Commercial Availability and Supplier Specifications

This compound is readily available from a range of chemical suppliers. The quality and specifications of the product can vary between suppliers, and it is crucial for researchers to select a product that meets the stringent requirements of their synthetic route. Below is a summary of offerings from prominent suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Assay | Optical Purity (ee) | Physical Form |

| Sigma-Aldrich | 168297-85-6 | C₁₂H₁₅NO₂ | 205.25 | ≥98% | 99% (HPLC) | Powder |

| Santa Cruz Biotechnology | 168297-85-6 | C₁₂H₁₅NO₂ | 205.25 | - | - | - |

| Lab-Chemicals.Com | 168297-85-6 | C₁₂H₁₅NO₂ | 205.25 | 98% | - | - |

| Apollo Scientific | 168297-85-6 | C₁₂H₁₅NO₂ | 205.25 | 98% | - | - |

| App-Chem | 168297-85-6 | C₁₂H₁₅NO₂ | 205.2530 | - | - | - |

Key Physical and Safety Data:

| Property | Value | Source |

| Melting Point | 65-68 °C | Sigma-Aldrich[1] |